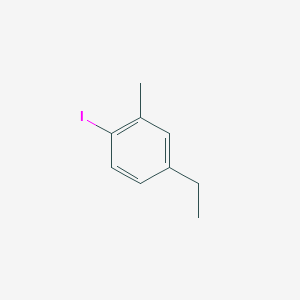
4-Ethyl-1-iodo-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-1-iodo-2-methylbenzene is a chemical compound with the CAS Number: 866996-02-3 . It has a molecular weight of 246.09 and its IUPAC name is this compound . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11I/c1-3-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 246.09 . The compound has a flash point of 98.9°C and a boiling point of 229.1±9.0°C at 760 mmHg .Aplicaciones Científicas De Investigación
Thermochemistry and Physical Properties
Research on halogen-substituted methylbenzenes, including compounds similar to 4-ethyl-1-iodo-2-methylbenzene, has provided insight into their thermochemical properties. Studies have analyzed experimental vapor pressures, vaporization, fusion, and sublimation enthalpies of bromo- and iodo-substituted methylbenzenes. These properties are essential for understanding the behavior of these compounds under various conditions, aiding in the development of predictive models for their thermodynamic properties. Gas-phase enthalpies of formation were calculated using quantum-chemical methods, contributing to a deeper understanding of their stability and reactivity (Verevkin et al., 2015).
Supramolecular Chemistry
In supramolecular chemistry, the guest-induced assembly of cavitands into heterodimeric capsules has been studied, showing the importance of CH-halogen and CH-pi interactions. These interactions play crucial roles in the formation and stability of encapsulated complexes, with compounds like this compound potentially serving as guests or components in such systems. This research highlights the ability to control the orientation and encapsulation of guests within molecular capsules, opening avenues for designing novel host-guest systems with specific properties (Kobayashi et al., 2003).
Homogeneous Catalysis
The field of homogeneous catalysis has explored the use of iodoarenes and iodoalkenes, including compounds structurally related to this compound, in palladium-catalyzed aminocarbonylation reactions. These reactions are significant for synthesizing Weinreb amides and other organic compounds. Such studies demonstrate the versatility and efficiency of using halogenated aromatic compounds in catalytic processes, leading to high yields of targeted products under optimized conditions (Takács et al., 2010).
Molecular and Supramolecular Interactions
Research into the molecular and supramolecular interactions involving compounds similar to this compound has provided insights into their role in complex chemical systems. For example, studies on the conformational analysis and crystallographic investigations of sulfonic ester derivatives have helped understand the structural preferences and stability of these molecules, contributing to their application in various synthetic pathways (Munro et al., 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary statements include P305, P338, and P351, which provide guidance on what to do if the compound comes into contact with the eyes .
Mecanismo De Acción
Target of Action
The primary target of 4-Ethyl-1-iodo-2-methylbenzene is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring is especially stable and is retained during reactions .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the aromatic ring with an electrophile . The downstream effect of this pathway is the formation of a substituted benzene ring .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs when a proton is removed from the benzenonium intermediate formed in the first step of the reaction .
Propiedades
IUPAC Name |
4-ethyl-1-iodo-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11I/c1-3-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFFMNJLZFMPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2607785.png)
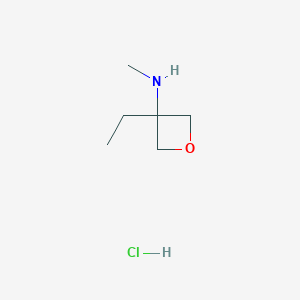
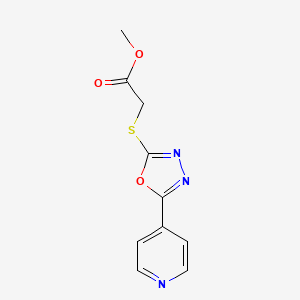

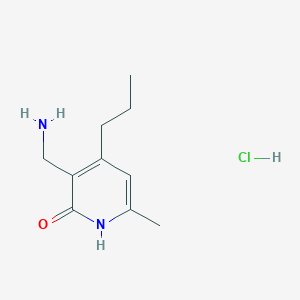
![6-Tert-butyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2607791.png)
![1-(4-Fluorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2607792.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2607794.png)

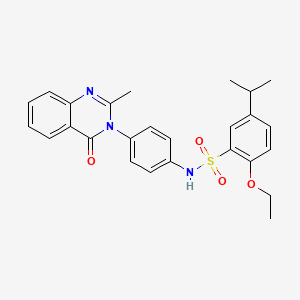

![8-(2-(diethylamino)ethyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2607799.png)
![3-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1-(4-chlorophenyl)-4(1H)-pyridazinone](/img/structure/B2607800.png)
